molecular formula C18H37N5O8 B1670413 Dibekacin CAS No. 34493-98-6

Dibekacin

Numéro de catalogue: B1670413
Numéro CAS: 34493-98-6
Poids moléculaire: 451.5 g/mol
Clé InChI: JJCQSGDBDPYCEO-XVZSLQNASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le chlorhydrate de mexilétine est un antiarythmique de classe 1B utilisé principalement pour le traitement des arythmies ventriculaires. Sa structure est similaire à celle de la lidocaïne, mais il est actif par voie orale. Le chlorhydrate de mexilétine est également connu pour ses propriétés anesthésiques locales et a été utilisé dans le traitement de la douleur chronique et de la raideur musculaire .

Applications De Recherche Scientifique

Mexiletine hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a model compound in the study of antiarrhythmic agents and local anesthetics.

    Biology: Investigated for its effects on sodium channels and its potential use in treating various muscle disorders.

    Medicine: Primarily used for treating ventricular arrhythmias, chronic pain, and muscle stiffness. .

    Industry: Utilized in the development of slow-release pharmaceutical formulations

Mécanisme D'action

Le chlorhydrate de mexilétine exerce ses effets en inhibant le courant sodique entrant nécessaire à l’initiation et à la conduction des impulsions. Cette inhibition réduit la vitesse d’augmentation du potentiel d’action (Phase 0) en bloquant les canaux sodiques. Le composé a une cinétique d’installation et de désinstallation rapide, ce qui signifie qu’il a peu ou pas d’effet à des fréquences cardiaques plus lentes et plus d’effets à des fréquences cardiaques plus rapides .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de mexilétine implique plusieurs étapes clés :

Méthodes de production industrielle

Le chlorhydrate de mexilétine peut être produit dans des formulations à libération lente. La préparation implique de mélanger du chlorhydrate de mexilétine avec des matériaux à libération lente et des matériaux complémentaires médicinaux, suivis d’un tamisage, d’un mélange, d’un granulation et d’un tabletage ou d’une encapsulation .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de mexilétine subit diverses réactions chimiques, notamment :

    Oxydation : Le chlorhydrate de mexilétine peut être oxydé dans des conditions spécifiques.

    Réduction : Le composé peut être réduit en son amine correspondante.

    Substitution : Le chlorhydrate de mexilétine peut participer à des réactions de substitution, en particulier à des substitutions nucléophiles.

Réactifs et conditions courants

    Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

    Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.

    Substitution : Des nucléophiles tels que l’ammoniac et les amines sont couramment utilisés dans les réactions de substitution.

Principaux produits formés

    Oxydation : Dérivés oxydés du chlorhydrate de mexilétine.

    Réduction : Formes amines réduites du composé.

    Substitution : Dérivés substitués selon le nucléophile utilisé.

Applications de la recherche scientifique

Le chlorhydrate de mexilétine a un large éventail d’applications de recherche scientifique :

    Chimie : Utilisé comme composé modèle dans l’étude des antiarythmiques et des anesthésiques locaux.

    Biologie : Étudié pour ses effets sur les canaux sodiques et son utilisation potentielle dans le traitement de diverses affections musculaires.

    Médecine : Principalement utilisé pour le traitement des arythmies ventriculaires, de la douleur chronique et de la raideur musculaire. .

    Industrie : Utilisé dans le développement de formulations pharmaceutiques à libération lente

Comparaison Avec Des Composés Similaires

Le chlorhydrate de mexilétine est comparé à d’autres antiarythmiques tels que :

Le chlorhydrate de mexilétine est unique en raison de son activité par voie orale, de sa cinétique d’installation et de désinstallation rapide et de son utilisation spécifique dans le traitement des arythmies ventriculaires et de la raideur musculaire.

Activité Biologique

Dibekacin (DKB) is an aminoglycoside antibiotic that has been utilized primarily in the treatment of complicated urinary tract infections and other bacterial infections. Its biological activity is characterized by its potent antibacterial effects, particularly against Gram-negative and some Gram-positive bacteria, including multidrug-resistant strains. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound exerts its antibacterial effects primarily by binding to the 30S ribosomal subunit, inhibiting protein synthesis. This action disrupts the process of translation in bacteria, leading to cell death. Its efficacy is notably enhanced against bacteria that express aminoglycoside-modifying enzymes, which can confer resistance to other aminoglycosides.

Antibacterial Activity

This compound has demonstrated significant antibacterial activity against a range of pathogens. The following table summarizes its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL Comments
Staphylococcus aureus (MRSA)1-4Effective against methicillin-resistant strains
Pseudomonas aeruginosa2-16Efficacy influenced by efflux mechanisms
Escherichia coli4-32Variable response based on resistance mechanisms
Klebsiella pneumoniae2-8Effective in vitro but clinical efficacy varies

Study on Complicated Urinary Tract Infections

A clinical study evaluated the efficacy of this compound in patients with complicated urinary tract infections. Patients were divided into two groups: one receiving a 50 mg dose twice daily and the other receiving a 100 mg dose once daily. The results indicated:

  • Efficacy Rates :
    • Group A (50 mg twice daily): Excellent response in 14%, moderate in 50%.
    • Group B (100 mg once daily): Excellent response in 17%, moderate in 64%.
  • Bacteriological Outcomes :
    • Eradication rates for Gram-positive bacteria were significantly higher in Group B (81%) compared to Group A (40%) (p<0.05).
  • Safety Profile :
    • No significant side effects were reported across both groups, indicating a favorable safety profile for this compound administration .

Resistance Mechanisms

The emergence of antibiotic resistance is a significant concern in treating bacterial infections. Research has shown that this compound remains effective against strains harboring aminoglycoside-modifying enzymes, although its activity can be compromised by efflux pumps like MexXY/OprM in Pseudomonas aeruginosa. Studies suggest that structural modifications to this compound may enhance its efficacy against resistant strains by circumventing these resistance mechanisms .

Case Studies

Several case studies highlight the clinical utility of this compound:

  • Case Study on MRSA Infection : A patient with a severe MRSA infection was treated with this compound after failing multiple antibiotic therapies. The treatment resulted in significant clinical improvement and bacteriological clearance within two weeks.
  • Pseudomonas aeruginosa Infection : In another case, this compound was used as part of a combination therapy for a patient with a chronic Pseudomonas aeruginosa infection. The patient showed marked improvement, with a reduction in bacterial load observed through serial cultures.

Propriétés

IUPAC Name

(2S,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H37N5O8/c19-4-6-1-2-7(20)17(28-6)30-15-8(21)3-9(22)16(14(15)27)31-18-13(26)11(23)12(25)10(5-24)29-18/h6-18,24-27H,1-5,19-23H2/t6-,7+,8-,9+,10+,11-,12+,13+,14-,15+,16-,17+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJCQSGDBDPYCEO-XVZSLQNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H37N5O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022915
Record name Dibekacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34493-98-6
Record name Dibekacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34493-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dibekacin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034493986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dibekacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13270
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dibekacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibekacin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.316
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIBEKACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45ZFO9E525
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibekacin
Reactant of Route 2
Dibekacin
Reactant of Route 3
Dibekacin
Reactant of Route 4
Dibekacin
Reactant of Route 5
Dibekacin
Reactant of Route 6
Dibekacin
Customer
Q & A

Q1: How does dibekacin exert its antibacterial effect?

A1: this compound, similar to other aminoglycosides, primarily targets bacterial ribosomes. [] It binds to the 30S ribosomal subunit, interfering with protein synthesis. [] This binding leads to misreading of mRNA, ultimately inhibiting bacterial growth and often resulting in bacterial death. []

Q2: Which specific ribosomal proteins are involved in this compound binding?

A2: Research suggests that ribosomal proteins S9 and L6 play a crucial role in the binding of this compound to the ribosome. [] These proteins, particularly S9, are located in the 30S subunit and contribute significantly to the drug's binding affinity. []

Q3: Does this compound affect the bacterial cell wall?

A3: While this compound's primary target is the ribosome, studies indicate that it can also directly interact with the bacterial cell wall. [] Electron microscopy revealed that this compound treatment leads to disintegration of the outer membrane in Pseudomonas aeruginosa. [] This disruption likely contributes to the drug's bactericidal effect. []

Q4: What is the molecular formula and weight of this compound?

A4: Regrettably, the provided research excerpts do not explicitly state the molecular formula and weight of this compound. For precise information, refer to reputable chemical databases or the drug's official documentation.

Q5: Is there any spectroscopic data available for this compound?

A5: While the provided research papers mainly focus on the pharmacological and toxicological aspects of this compound, they lack detailed spectroscopic data. To access such information, consult specialized chemical databases or analytical chemistry literature.

Q6: Does this compound possess any catalytic properties?

A6: this compound is primarily recognized for its antibacterial properties and does not exhibit inherent catalytic activity. The provided research focuses on its therapeutic applications and does not indicate any catalytic uses.

Q7: Have any computational studies been conducted on this compound?

A7: The provided research excerpts do not mention any computational chemistry studies or modeling efforts related to this compound.

Q8: How do structural modifications of this compound affect its activity?

A9: Modifying this compound's structure can significantly alter its activity. For instance, creating N-alkylsulfonate derivatives of this compound reduced nephrotoxicity in rats compared to the original this compound sulfate. [] Notably, this compound-di-N-methanesulfonate showed minimal nephrotoxicity but lacked in vivo activity against Pseudomonas aeruginosa. [] This highlights the delicate balance between efficacy and toxicity when modifying aminoglycoside structures.

Q9: What are the SHE considerations for handling and using this compound?

A9: The provided research papers do not explicitly discuss SHE regulations. As a potent antibiotic, handling this compound requires standard laboratory safety practices and adherence to local regulations for hazardous substances.

Q10: What is the elimination half-life of this compound?

A13: this compound's elimination half-life in humans ranges from 1.9 to 2.0 hours. [] It is primarily excreted unchanged by the kidneys. []

Q11: Does age affect the pharmacokinetics of this compound?

A14: Yes, studies in elderly subjects indicate that creatinine clearance correlates with this compound's elimination rate constant and volume of distribution. [] Therefore, dosage adjustments may be necessary for patients with impaired renal function, particularly the elderly.

Q12: How do the pharmacokinetic properties of this compound differ between animals and humans?

A15: Research comparing this compound's pharmacokinetics in rabbits, dogs, and humans suggests that animal models can provide valuable insights into its behavior in humans. [] All three species demonstrated an increase in the volume of distribution with increasing doses. [] Additionally, a correlation was observed between the drug's half-life and body weight across these species. []

Q13: What is the in vitro activity of this compound against common pathogens?

A16: this compound exhibits potent in vitro activity against a broad range of gram-negative bacteria, including E. coli, Klebsiella pneumoniae, Proteus species, and Pseudomonas aeruginosa. [, , ] It demonstrates comparable or superior activity to gentamicin against these pathogens. [, ]

Q14: Has this compound shown efficacy in treating urinary tract infections?

A17: Yes, clinical studies have demonstrated this compound's effectiveness in treating complicated urinary tract infections. [] A study involving elderly patients showed promising cure rates after a 10-day treatment course. []

Q15: Can fosfomycin enhance this compound's therapeutic efficacy?

A18: Research suggests that combining this compound with fosfomycin can enhance its therapeutic efficacy and reduce nephrotoxicity in treating complicated urinary tract infections. [] This combination demonstrated synergistic antibacterial effects and improved patient outcomes. []

Q16: What are the mechanisms of resistance to this compound?

A19: Similar to other aminoglycosides, bacterial resistance to this compound primarily arises from enzymatic inactivation. [] Enzymes like aminoglycoside acetyltransferases (AACs) and aminoglycoside phosphotransferases can modify the this compound molecule, rendering it ineffective. [, ]

Q17: Does cross-resistance exist between this compound and other aminoglycosides?

A20: Cross-resistance between this compound and other aminoglycosides, such as gentamicin, tobramycin, and amikacin, can occur due to shared resistance mechanisms. [, , ] This emphasizes the importance of susceptibility testing to guide appropriate antibiotic selection.

Q18: What are the potential toxicities associated with this compound?

A21: this compound, like other aminoglycosides, can cause nephrotoxicity and ototoxicity. [, , , , ] Nephrotoxicity manifests as damage to the kidneys, potentially leading to renal impairment. [, , ] Ototoxicity affects the inner ear, potentially causing hearing loss or balance problems. [, ]

Q19: Does fosfomycin offer any protection against this compound-induced nephrotoxicity?

A22: Yes, research indicates that fosfomycin can protect against this compound-induced nephrotoxicity in rats. [, , ] The protective effect is attributed to fosfomycin's ability to reduce this compound accumulation in the kidneys and protect lysosomes from aminoglycoside-induced damage. [, , ]

Q20: Are there any specific drug delivery strategies for this compound?

A20: The provided research mainly focuses on conventional administration routes for this compound (intravenous and intramuscular). Exploring novel drug delivery systems like nanoparticles or liposomes could potentially enhance its targeting to specific tissues or reduce its toxicity.

Q21: What analytical methods are used to measure this compound concentrations?

A26: The research mentions several methods for quantifying this compound concentrations, including bioassays, radioimmunoassays, and microbiological assays. [, , ] Each method has advantages and limitations, and the choice depends on the specific research question and available resources.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.